

Introduction: A Versatile Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	DIETHYL N-METHYLLIMINODIACETATE
Cat. No.:	B3032816

[Get Quote](#)

Diethyl N-methyliminodiacetate, also known as N-methyliminodiacetic acid diethyl ester, is a tertiary amine bearing two ethyl ester functionalities. While its parent acid, N-methyliminodiacetic acid (MIDA), has gained significant attention as a robust protecting group for boronic acids in iterative cross-coupling reactions, the diethyl ester derivative serves as a crucial, lipophilic building block for the synthesis of more complex ligands, pharmaceutical intermediates, and functionalized materials.^[1] Its structure combines the chelating potential of the iminodiacetate backbone with the synthetic versatility of ester groups, making it a compound of considerable interest to researchers in organic synthesis and drug development.

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **Diethyl N-methyliminodiacetate**, offering field-proven insights for its effective utilization in a research setting.

Chemical Identity and Physicochemical Properties

Precise identification is paramount for any chemical reagent. **Diethyl N-methyliminodiacetate** is classified as a tertiary aminodiester. While extensive experimental data for this specific compound is not widely published, its core properties can be reliably predicted based on its structure and comparison to analogous compounds.

Table 1: Identifiers and Physicochemical Properties of **Diethyl N-methyliminodiacetate**

Identifier/Property	Value	Source/Comment
IUPAC Name	diethyl 2,2'- (methylazanediyi)diacetate	---
Synonyms	N-methyliminodiacetic acid diethyl ester	---
CAS Number	20889-32-3 (or 5412-66-8)	Note: CAS registry can be ambiguous; cross-reference with structure. [2] [3]
Molecular Formula	C ₉ H ₁₇ NO ₄	[3]
Molecular Weight	203.24 g/mol	[3]
Appearance	Colorless to pale yellow liquid	Predicted based on analogs like Diethyl iminodiacetate. [4]
Boiling Point	~220-230 °C	Estimated. Based on similar structures.
Density	~1.04 g/mL at 25 °C	Estimated. Based on similar structures.
Solubility	Soluble in common organic solvents (e.g., DCM, EtOAc, THF, Ethanol). Limited solubility in water.	Inferred from structure.

Spectroscopic Characterization: A Predictive Analysis

For a research scientist, verifying the identity and purity of a starting material is a non-negotiable step. In the absence of published spectra, a predictive analysis based on fundamental principles of spectroscopy provides a powerful tool for characterization.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum of **Diethyl N-methyliminodiacetate** is expected to be clean and highly informative, showing four distinct signals.

- ~4.1-4.2 ppm (quartet, 4H): This signal corresponds to the four methylene protons (-O-CH₂-CH₃) of the two ethyl ester groups. The signal is split into a quartet by the adjacent methyl protons.
- ~3.5 ppm (singlet, 4H): These are the four methylene protons adjacent to the nitrogen atom (-N-CH₂-COO-). As they are chemically equivalent and have no adjacent protons, this signal will appear as a sharp singlet.
- ~2.4 ppm (singlet, 3H): This singlet represents the three protons of the N-methyl group (CH₃-N-). Its upfield shift relative to the other methylene protons is characteristic of a methyl group on a nitrogen atom.
- ~1.2-1.3 ppm (triplet, 6H): This signal corresponds to the six terminal methyl protons (-O-CH₂-CH₃) of the ethyl esters. It is split into a triplet by the adjacent methylene protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon NMR spectrum provides complementary information, with five distinct peaks expected:

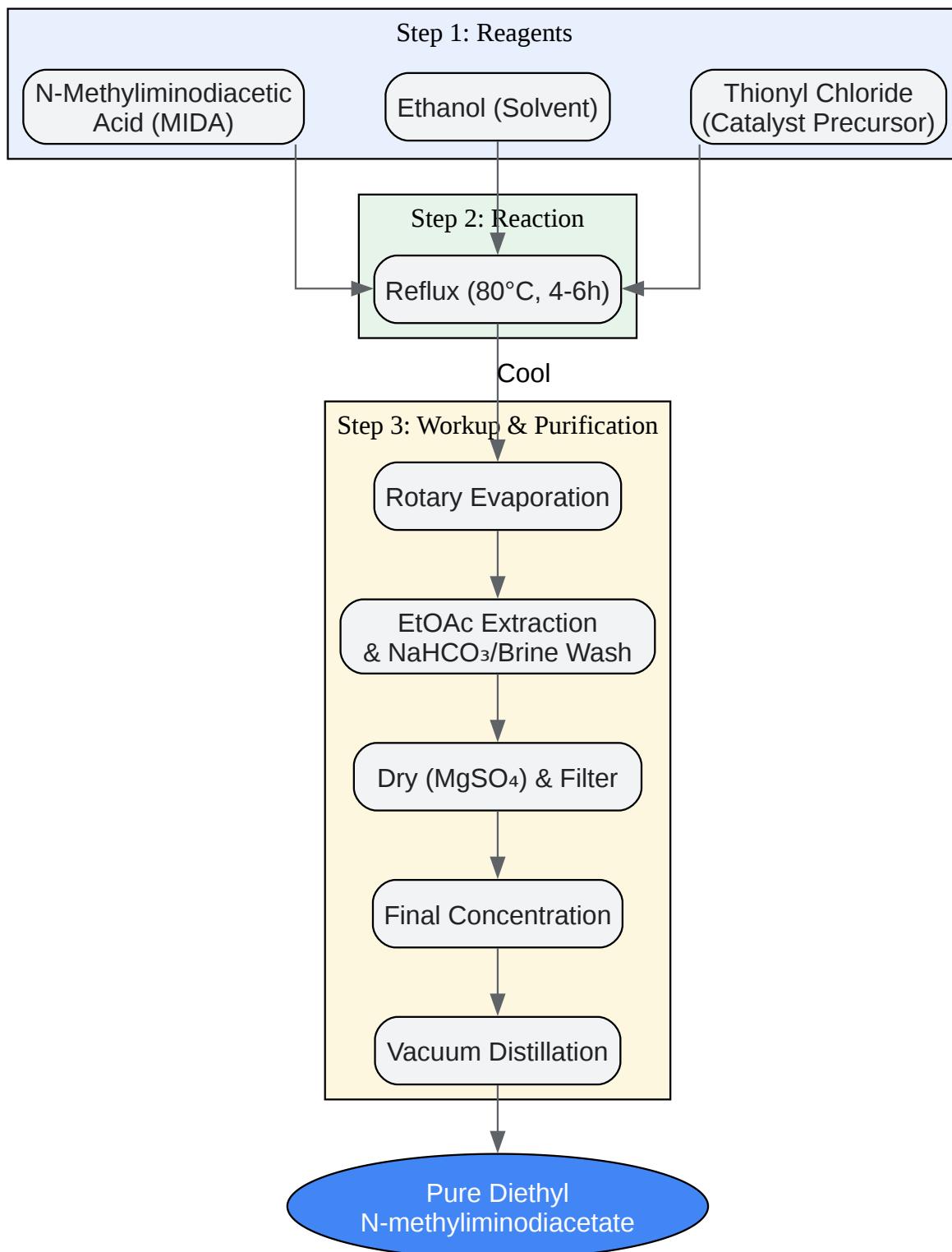
- ~171 ppm: Carbonyl carbon of the ester groups (C=O).
- ~61 ppm: Methylene carbon of the ethyl ester attached to oxygen (-O-CH₂-CH₃).
- ~56 ppm: Methylene carbon adjacent to the nitrogen atom (-N-CH₂-COO-).
- ~42 ppm: N-methyl carbon (CH₃-N-).
- ~14 ppm: Terminal methyl carbon of the ethyl ester (-O-CH₂-CH₃).

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying key functional groups. The most prominent absorption bands are expected at:

- $\sim 1740 \text{ cm}^{-1}$ (strong, sharp): This intense peak is characteristic of the C=O (ester) stretching vibration. Its position and sharpness are a reliable indicator of the ester functionality.
- $\sim 2980\text{--}2850 \text{ cm}^{-1}$ (medium-strong): C-H stretching vibrations from the methyl and methylene groups.
- $\sim 1180 \text{ cm}^{-1}$ (strong): C-O stretching vibration of the ester group.

Synthesis and Purification: An Established Protocol


The most direct and reliable method for preparing **Diethyl N-methyliminodiacetate** is the Fischer esterification of its parent acid, N-methyliminodiacetic acid (MIDA), which is commercially available or can be synthesized in high yield.^[5] The causality behind this choice is its efficiency, use of inexpensive reagents, and straightforward workup.

Experimental Protocol: Fischer Esterification of N-Methyliminodiacetic Acid

This protocol is designed as a self-validating system. Successful synthesis will result in a product whose spectroscopic data match the predictions in Section 2.

- Reagent Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-methyliminodiacetic acid (MIDA) (14.7 g, 100 mmol).
- Solvent and Catalyst Addition: Add absolute ethanol (150 mL). Cool the flask in an ice bath and slowly add thionyl chloride (SOCl_2) (11.0 mL, 150 mmol) dropwise with stirring.
Causality: Thionyl chloride reacts with ethanol to generate HCl in situ, which acts as the catalyst, and also serves as a dehydrating agent, driving the equilibrium towards the ester product.
- Reaction: Remove the ice bath and heat the mixture to reflux (approximately 80 °C) using a heating mantle. Maintain reflux for 4-6 hours. The reaction can be monitored by TLC (Thin Layer Chromatography) until the starting MIDA is consumed.
- Solvent Removal: After the reaction is complete, cool the mixture to room temperature. Remove the excess ethanol and volatile byproducts under reduced pressure using a rotary evaporator.

- **Workup and Extraction:** Dissolve the oily residue in ethyl acetate (100 mL). Carefully transfer the solution to a separatory funnel and wash sequentially with a saturated sodium bicarbonate (NaHCO_3) solution (2 x 50 mL) to neutralize any remaining acid, followed by brine (1 x 50 mL). **Trustworthiness Check:** During the bicarbonate wash, effervescence indicates the neutralization of acid. The washing should continue until no more gas evolves.
- **Drying and Isolation:** Dry the organic layer over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate the filtrate on a rotary evaporator to yield the crude product.
- **Purification:** The crude **Diethyl N-methyliminodiacetate** can be purified by vacuum distillation to yield a colorless to pale yellow liquid.

[Click to download full resolution via product page](#)

Caption: Workflow for the Synthesis of **Diethyl N-methyliminodiacetate**.

Reactivity and Applications in Drug Development

The utility of **Diethyl N-methyliminodiacetate** stems from its dual functionality. The ester groups can be hydrolyzed to reveal the chelating diacid or can participate in reactions such as transesterification or amidation. The tertiary amine is a nucleophilic and basic center.

- **Intermediate for MIDA Ligands:** The primary application is as a synthetic precursor. The parent MIDA structure is renowned for its ability to form stable, air-tolerant "MIDA boronate esters" from highly unstable boronic acids.^{[1][6]} These protected boronates allow for iterative, controlled Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern pharmaceutical synthesis.^{[7][8]} **Diethyl N-methyliminodiacetate** provides a more organo-soluble platform than the parent diacid for synthesizing functionalized MIDA derivatives before hydrolysis to the active ligand.
- **Chelating Agent and Metal Complex Formation:** Like other iminodiacetate derivatives, this compound can act as a tridentate ligand for various metal ions. The ester form can be used in non-aqueous coordination chemistry or for the preparation of metal-containing polymers and materials.
- **Scaffold in Medicinal Chemistry:** The core structure can be incorporated into larger molecules as a flexible linker or as a scaffold that can be modified at the ester positions to modulate properties like solubility and cell permeability.

Safety and Handling

While a specific Safety Data Sheet (SDS) for **Diethyl N-methyliminodiacetate** is not readily available, a reliable hazard assessment can be made based on its structural analogs, N-methyliminodiacetic acid and other aminodiesters.

- **General Hazards:** Expected to be an irritant to the eyes, skin, and respiratory system.^[7] Ingestion may be harmful.
- **Personal Protective Equipment (PPE):** Standard laboratory PPE, including safety goggles, nitrile gloves, and a lab coat, is required. All handling should be performed in a well-ventilated fume hood.

- Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from strong oxidizing agents and strong bases.
- Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Diethyl 2,2'-(ethane-1,2-diylbis(oxy))diacetate | C10H18O6 | CID 13237171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5412-66-8 | Diethyl 2,2'-(methylazanediyil)diacetate - AiFChem [aifchem.com]
- 3. DIETHYL N-METHYLLIMINODIACETATE [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Introduction: A Versatile Building Block in Modern Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3032816#chemical-properties-of-diethyl-n-methyliminodiacetate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com